molecular formula C13H22Cl2N2 B1432895 N1-benzylcyclohexane-1,4-diamine dihydrochloride CAS No. 1286264-20-7

N1-benzylcyclohexane-1,4-diamine dihydrochloride

Cat. No.: B1432895
CAS No.: 1286264-20-7
M. Wt: 277.23 g/mol
InChI Key: PQCOBEJAVHSGGL-UHFFFAOYSA-N
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Description

N1-benzylcyclohexane-1,4-diamine dihydrochloride, also known as benzylamine, is an organic compound with the chemical formula C13H20Cl2N2. It is a colorless, hygroscopic, and corrosive powder .


Molecular Structure Analysis

The molecular weight of this compound is 277.24 . The molecular formula is C13H22Cl2N2 .


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Catalysis in Organic Synthesis

N1-benzylcyclohexane-1,4-diamine dihydrochloride and its derivatives have been utilized as catalysts in various organic synthesis reactions. For example, a novel chiral 1,2-diaminocyclohexane derivative showed efficacy as a catalyst in aldol reactions between ketones and aryl aldehydes, yielding products with moderate to excellent enantioselectivity (Xu, Li, & Gou, 2013). Additionally, nickel(II)-diamine complexes catalyzed Michael additions of 1,3-dicarbonyl compounds to nitroalkenes with high enantioselectivities, demonstrating the role of diamine ligands in stereoinduction and enolization (Evans, Mito, & Seidel, 2007).

Synthesis and Resolution

The synthesis and chromatographic resolution of trans-1-benzylcyclohexan-1,2-diamine hydrochlorides have been detailed, highlighting the process for obtaining high enantiomeric excess (ee) values of the title compounds through diastereoselective alpha-iminoamine rearrangement (Bisel, Schlauch, Weckert, Sin, & Frahm, 2001).

Crystal Packing and Molecular Interactions

Research on the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines provided insights into the importance of C–H⋯N, C–H⋯π, and π⋯π interactions, which are pivotal in determining the molecular structure and interaction capabilities of such compounds (Lai, Mohr, & Tiekink, 2006).

Antibacterial and Anticancer Studies

DFT calculations and in silico studies on Schiff base derivatives, including N1-benzylcyclohexane-1,4-diamine derivatives, have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antibacterial agents (A. P, 2019).

Safety and Hazards

N1-benzylcyclohexane-1,4-diamine dihydrochloride is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-N-benzylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCOBEJAVHSGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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